molecular formula C7H14N2O B1425580 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone CAS No. 933748-71-1

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Cat. No.: B1425580
CAS No.: 933748-71-1
M. Wt: 142.2 g/mol
InChI Key: CXSRTRBJDQEIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone typically involves the reaction of 1-methyl-2-pyrrolidinone with formaldehyde and methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-4-(methylaminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-4-6-3-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSRTRBJDQEIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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